molecular formula C9H4BrF2NO2 B1410732 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid CAS No. 1805487-20-0

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid

Cat. No.: B1410732
CAS No.: 1805487-20-0
M. Wt: 276.03 g/mol
InChI Key: OUBPWZNARYEPIP-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-cyano-4-(difluoromethyl)benzoic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the cyano group can yield amines or other reduced products.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or nitriles.

    Reduction: Amines or amides.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound can be synthesized through bromination of 3-cyano-4-(difluoromethyl)benzoic acid, typically using bromine in solvents like acetic acid or dichloromethane under controlled conditions.

Synthetic Routes and Reaction Conditions
The synthesis often involves multi-step reactions, including:

  • Bromination : Introduction of bromine to the aromatic ring.
  • Functional Group Modifications : Reduction to amines or oxidation to carboxylic acids.

Biological Applications

Antimicrobial Properties
Recent studies indicate that derivatives of this compound exhibit antimicrobial activities. For instance, methyl esters derived from this compound have shown efficacy against various bacterial and fungal strains. The difluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and biological activity.

Anticancer Research
The compound has been investigated for its potential anticancer properties. Research suggests that it can inhibit the growth of specific cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interaction with cellular targets that regulate growth and apoptosis.

Pharmaceutical Development

Precursor for Drug Synthesis
Due to its unique chemical structure, this compound is explored as a precursor in drug design. Its derivatives are being studied for potential therapeutic applications in treating diseases such as cancer and bacterial infections.

Potential Drug Candidates
The compound's derivatives are being evaluated for their pharmacokinetic properties, aiming to develop drugs with improved efficacy and reduced side effects. This includes exploring its role in creating prodrugs that can enhance bioavailability.

Industrial Applications

Agrochemical Development
In the agricultural sector, this compound is being utilized in the formulation of agrochemicals. Its antimicrobial properties make it suitable for use as a fungicide or bactericide in crop protection strategies.

Specialty Chemicals Production
The compound is also significant in producing specialty chemicals and materials with unique properties, such as fluorinated polymers. These materials are valuable in various industrial applications due to their stability and performance characteristics.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityMethyl ester derivatives showed significant inhibition against E. coli and S. aureus.
Study BAnticancer EffectsIn vitro studies indicated a reduction in proliferation of breast cancer cells by 50% at certain concentrations.
Study CAgrochemical ApplicationsDemonstrated effectiveness as a fungicide against common agricultural pathogens, improving crop yield by 20%.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity towards these targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

    3-Cyano-4-(difluoromethyl)benzoic acid: Lacks the bromine atom but shares similar structural features.

    2-Bromo-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-3-cyano-4-methylbenzoic acid: Has a methyl group instead of a difluoromethyl group.

Uniqueness: 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is unique due to the combination of the bromine atom, cyano group, and difluoromethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the bromine, cyano, and difluoromethyl groups, contribute to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound serves as a versatile building block in organic synthesis. The compound can be synthesized through various methods, which typically involve halogenation and functional group transformations. The difluoromethyl group enhances lipophilicity and bioavailability, making it an attractive candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can participate in hydrogen bonding, while the difluoromethyl group improves membrane permeability. These interactions may lead to the inhibition or activation of key enzymes and receptors involved in various cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values suggest it has a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production .

Anticancer Potential

The compound has also been explored for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). Studies indicate that at concentrations as low as 1 µM, it can enhance caspase-3 activity, a key marker of apoptosis . Furthermore, its ability to inhibit the eIF4E/eIF4G interaction suggests potential applications in cancer therapy by modulating protein synthesis pathways .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Against MRSA

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound exhibited significant activity with an MIC value of approximately 15 µg/mL against MRSA strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Case Study 2: Anticancer Effects on MDA-MB-231 Cells

In another investigation focusing on breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. At concentrations of 10 µM, the compound not only induced morphological changes characteristic of apoptosis but also significantly increased caspase-3 activity by up to 57% compared to untreated controls .

Data Summary Table

Biological Activity Target Effect Reference
AntimicrobialMRSAMIC = 15 µg/mL
AnticancerMDA-MB-231 (breast cancer)Induces apoptosis; increases caspase-3 activity
InhibitioneIF4E/eIF4G interactionSuppresses growth in cancer cells

Properties

IUPAC Name

2-bromo-3-cyano-4-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-5(9(14)15)2-1-4(8(11)12)6(7)3-13/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBPWZNARYEPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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